Hal-HS
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Overview
Description
Hal-HS is a hindered amine light stabilizer (HALS) that contains an amine functional group. These compounds are typically derivatives of tetramethylpiperidine and are primarily used to protect polymers from the effects of photo-oxidation . This compound is known for its high efficiency and longevity in stabilizing polymers by continuously and cyclically removing free radicals produced by photo-oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hal-HS typically involves the reaction of tetramethylpiperidine derivatives with various reagents to introduce the amine functional group. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Hal-HS undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form aminoxyl radicals, which play a crucial role in its stabilizing action.
Substitution: This compound can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like peroxides and reducing agents such as hydrides. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products
The major products formed from the reactions of this compound include aminoxyl radicals and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hal-HS has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation due to photo-oxidation.
Biology: Investigated for its potential use in protecting biological samples from oxidative damage.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Widely used in the plastics industry to enhance the durability and lifespan of polymer products.
Mechanism of Action
The mechanism of action of Hal-HS involves the inhibition of polymer degradation by continuously and cyclically removing free radicals produced by photo-oxidation . The molecular targets include polymer peroxy radicals and alkyl polymer radicals, which are neutralized by this compound to prevent further radical oxidation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Hal-HS include other hindered amine light stabilizers such as:
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
- Poly(2,2,6,6-tetramethyl-4-piperidyl) succinate
- Poly(2,2,6,6-tetramethyl-4-piperidyl) adipate
Uniqueness
This compound is unique due to its high efficiency and longevity in stabilizing polymers. Unlike other stabilizers, this compound does not absorb UV radiation but instead acts by removing free radicals, making it highly effective in preventing photo-oxidation . Additionally, its ability to be regenerated during the stabilization process sets it apart from other stabilizers that are consumed during the reaction .
Properties
Molecular Formula |
C20H21BrClN3O6 |
---|---|
Molecular Weight |
514.8 g/mol |
IUPAC Name |
4-[(2S,3R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)-2-oxopropyl]-3-hydroxypiperidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H21BrClN3O6/c21-13-8-15-12(7-14(13)22)20(31)24(10-23-15)9-11(26)6-16-17(27)2-1-5-25(16)18(28)3-4-19(29)30/h7-8,10,16-17,27H,1-6,9H2,(H,29,30)/t16-,17+/m0/s1 |
InChI Key |
ZINPRJUDHNTVPP-DLBZAZTESA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](N(C1)C(=O)CCC(=O)O)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O |
Canonical SMILES |
C1CC(C(N(C1)C(=O)CCC(=O)O)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O |
Origin of Product |
United States |
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